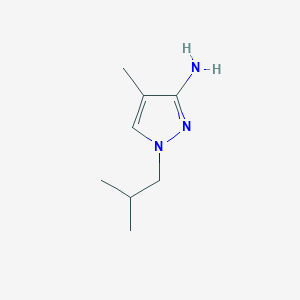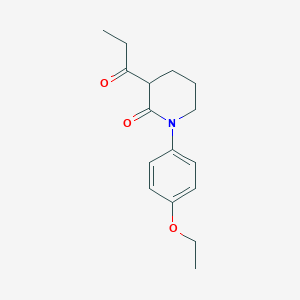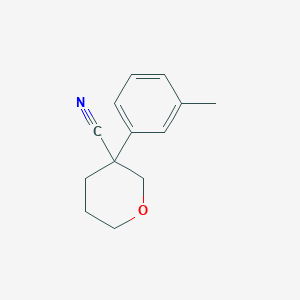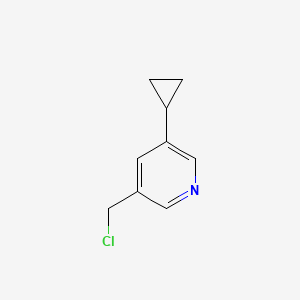
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of benzodioxine, characterized by the presence of three methyl groups and a bromine atom. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine without the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine: The non-brominated parent compound.
2-Chloro-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: A chlorinated analogue.
2-Iodo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: An iodinated analogue.
Uniqueness
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogues. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that are not possible with the non-halogenated or differently halogenated analogues. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
3-bromo-3,6,7-trimethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-9-10(5-8(7)2)14-11(3,12)6-13-9/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
XDTGPYCYQLFZHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OC(CO2)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)


![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)

![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)

![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
